N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
- The mechanism of action involves blocking arachidonate binding, competitively inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). This results in analgesic and anti-inflammatory effects.
- COX-1 and COX-2 are catalysts in the conversion of arachidonic acid to prostaglandin G, the initial step in the synthesis of prostaglandins and thromboxanes involved in rapid physiological responses .
Naproxen: (Figure 1) is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat pain, menstrual cramps, and inflammatory conditions like rheumatoid arthritis. It was introduced in 1976.
Figure 1. Structural formula of naproxen.
Preparation Methods
- The title compound can be synthesized via a straightforward method: the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. DCC is commonly used for preparing esters, amides, or anhydrides .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and substituents.
Scientific Research Applications
- Tryptamine derivatives play essential roles in the central nervous system, regulating processes like sleep, cognition, memory, and behavior.
- Combining tryptamine and naproxen could yield a hybrid molecule with potential anti-inflammatory properties .
Tryptamine: , a biogenic amine, naturally occurs in plants, animals, and microorganisms. It’s a metabolite of tryptophan.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains to be fully elucidated.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds were not mentioned in the available literature.
- exploring related structures and their properties could highlight the uniqueness of this compound.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-1,3-dioxo-2-(3-propan-2-yloxypropyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-14(2)30-11-3-10-26-22(28)18-7-5-16(12-19(18)23(26)29)21(27)25-17-6-4-15-8-9-24-20(15)13-17/h4-9,12-14,24H,3,10-11H2,1-2H3,(H,25,27) |
InChI Key |
JTEYMLNDPVQZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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